molecular formula C10H16N2O4 B3114677 Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester CAS No. 203435-40-9

Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester

Cat. No.: B3114677
CAS No.: 203435-40-9
M. Wt: 228.24 g/mol
InChI Key: OVVVWDXOJMSSCJ-UHFFFAOYSA-N
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Description

Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester (CAS: 1618664-18-8) is a synthetic carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a propargylamine-linked ethoxy chain. Its molecular formula is C₂₁H₃₀N₂O₄, with a molecular weight of 374.47 g/mol . The compound features:

  • A Boc group (1,1-dimethylethyl ester), which enhances stability and modulates solubility.
  • A 2-oxoethoxy linker, providing conformational flexibility.

This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging the Boc group for temporary amine protection and the propargyl moiety for bioorthogonal reactions. Its stereochemistry (S-configuration at the chiral center) is critical for enantioselective interactions in drug development .

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-(prop-2-ynylamino)ethoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-5-6-11-8(13)7-15-12-9(14)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVVWDXOJMSSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester typically involves the reaction of appropriate

Biological Activity

Carbamic acid derivatives, particularly those incorporating various functional groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester (CAS Number: 10680842) is one such derivative that has been studied for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H16N2O4
  • Molecular Weight : 232.25 g/mol

The compound features a carbamic acid moiety linked to a propynylamino group and an ethoxy chain, which may influence its biological activity.

Research indicates that carbamic acid derivatives can act on various biological pathways. For instance, some studies suggest that compounds with similar structures can inhibit specific enzymes involved in pain and inflammation pathways. The N-acylethanolamine acid amidase (NAAA) is one such enzyme that has been targeted by carbamic acid esters, demonstrating noncompetitive inhibition characteristics .

In Vitro Studies

In vitro evaluations have shown that the compound exhibits moderate inhibitory activity against NAAA, which is crucial in the degradation of bioactive lipids involved in pain signaling. The structure-activity relationship (SAR) studies highlight that modifications in the side chains can significantly enhance potency .

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
N-acylethanolamine acid amidase inhibitorsPain and inflammationIdentified structure-activity relationships indicating enhanced potency with specific modifications.
Various carbamic acid derivativesEnzyme inhibitionDemonstrated noncompetitive inhibition of NAAA with potential therapeutic implications for pain management.

Research Findings

  • Synthesis and Evaluation : A study synthesized various carbamic acid esters and evaluated their biological activity through a series of enzyme assays. The findings indicated that structural variations could lead to significant differences in inhibitory potency against NAAA .
  • 3D QSAR Modeling : Advanced modeling techniques, including 3D quantitative structure-activity relationship (QSAR) approaches, have been employed to predict the biological activity of similar compounds based on their structural features. This modeling aids in identifying key functional groups essential for activity .
  • Potential Therapeutic Applications : Given the compound's mechanism of action involving pain pathways, further research could explore its utility as a novel analgesic agent or anti-inflammatory drug.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with related carbamic acid derivatives.

Structural and Functional Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features References
Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester (Target) 1618664-18-8 C₂₁H₃₀N₂O₄ 374.47 Boc-protected, propargylamino-ethoxy chain, S-configuration
[4-Methyl-5-[(2-propynylamino)carbonyl]-2-thiazolyl]carbamic acid 1,1-dimethylethyl ester N/A Likely C₁₄H₂₀N₄O₃S ~324.4 (estimated) Thiazole ring, propargylamino-carbonyl group, Boc protection
(1S)-[3-Chloro-2-oxo-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester N/A C₁₆H₂₁ClNO₃ 310.80 Chloro substituent, phenylmethyl group, ketone functionality
Carbamic acid, N-[(1S)-2-(dimethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester 78800-68-7 C₁₆H₂₄N₂O₃ 292.37 Dimethylamide group, phenylmethyl substituent

Key Differences and Implications

Functional Group Diversity: The target compound’s propargylamino-ethoxy chain enables alkyne-mediated conjugation, distinguishing it from the thiazole-based analog in , which may exhibit enhanced aromatic interactions. The chloro-substituted derivative lacks the alkyne group but introduces electrophilic reactivity for nucleophilic substitution.

Synthetic Utility: The Boc group in all compounds facilitates amine protection, but the propargylamino group in the target and thiazolyl analog enables click chemistry, unlike the chloro or dimethylamide derivatives.

Biological Relevance :

  • The dimethylamide derivative may exhibit improved membrane permeability due to its tertiary amine, whereas the target’s alkyne group could limit passive diffusion.

Research Findings

  • Synthetic Pathways :

    • The target compound’s synthesis likely involves coupling a propargylamine-modified ethoxy chain to a Boc-protected precursor, analogous to methods using sodium borohydride for asymmetric reductions in nitroalcohol derivatives .
    • Microbial enzymes (e.g., Rhodococcus spp.) have been used to catalyze stereoselective transformations in similar carbamates, achieving >99% enantiomeric excess .
  • Stability and Reactivity: The Boc group in the target compound is stable under basic conditions but cleaved by acids, a trait shared with other Boc-protected analogs . The propargylamino group’s alkyne moiety is prone to oxidative degradation, requiring inert storage conditions, unlike the more stable thiazole or phenylmethyl derivatives .

Q & A

Q. Table 1: Example Synthesis Parameters

StepReagents/ConditionsYield (%)
Intermediate Formation2-Propynylamine, DCC, DMF, 0–5°C65–75
EsterificationBoc-anhydride, DMAP, RT, 12h80–85
Final DeprotectionTFA:DCM (1:1), 2h>90

How should researchers ensure safe handling and stability of this compound during experimental workflows?

Basic Research Question

  • Hazard Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation .
  • Storage : Store at –20°C under anhydrous conditions (desiccator) to prevent hydrolysis of the ester moiety. Avoid exposure to light to minimize photodegradation .
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and consult occupational health protocols .

Which analytical techniques are most robust for structural elucidation and purity assessment?

Advanced Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the propynylamino group (δ ~2.5 ppm for acetylenic protons) and tert-butyl ester (δ ~1.3 ppm for –C(CH₃)₃) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities <0.1% .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. Table 2: Analytical Method Comparison

TechniqueKey DataSensitivity
¹H NMRFunctional group confirmationModerate
HPLC-UVPurity quantificationHigh (ppm level)
HRMSExact mass determinationUltra-high

How can computational modeling predict reactivity and stability under varying conditions?

Advanced Research Question

  • DFT Calculations : Simulate electrophilic/nucleophilic sites using Gaussian or ORCA software. The propynylamino group’s electron-withdrawing nature may reduce ester hydrolysis rates .
  • Molecular Dynamics (MD) : Predict solubility in solvents (e.g., logP values) and aggregation tendencies .
  • Degradation Pathways : Use computational tools like SPARTAN to model acid/base-catalyzed ester cleavage mechanisms .

What experimental parameters are critical to minimize byproduct formation during synthesis?

Basic Research Question

  • Stoichiometry : Maintain a 1:1.2 molar ratio of the propynylamino intermediate to the Boc-protected reagent to avoid unreacted starting material .
  • Temperature Control : Keep reactions below 5°C during coupling to suppress side reactions (e.g., oligomerization) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the target compound .

How do steric and electronic effects of substituents influence reactivity in downstream applications?

Advanced Research Question

  • Steric Hindrance : The 1,1-dimethylethyl ester group reduces nucleophilic attack on the carbonyl, enhancing stability in basic conditions .
  • Electronic Effects : The electron-deficient propynylamino group may direct electrophilic substitutions to the ethoxy moiety, enabling selective functionalization .
  • Comparative Studies : Benchmark reactivity against analogs (e.g., ethyl vs. tert-butyl esters) using kinetic assays .

How can researchers resolve discrepancies in spectroscopic data for this compound?

Advanced Research Question

  • Multi-Technique Validation : Cross-reference NMR with IR (C=O stretch ~1700 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .
  • Isotopic Labeling : Use ¹⁵N-labeled propynylamine to track nitrogen environments in complex spectra .
  • Collaborative Analysis : Share raw data with computational chemists for simulated spectra matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester

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